

An In-depth Technical Guide on 3-(4-(tert-Pentyl)phenoxy)azetidine

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Compound of Interest

Compound Name: 3-(4-(tert-Pentyl)phenoxy)azetidine

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This document provides a detailed overview of the chemical nomenclature, structure, and key physicochemical properties of **3-(4-(tert-Pentyl)phenoxy)azetidine**, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound commonly referred to as **3-(4-(tert-Pentyl)phenoxy)azetidine**, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine.^[1] This name precisely describes the molecular architecture, which consists of a central azetidine ring substituted at the 3-position with a phenoxy group. The phenoxy ring is, in turn, substituted at the para-position (position 4) with a tert-pentyl group. The term "tert-pentyl" is a common name; the systematic IUPAC name for this alkyl substituent is "2-methylbutan-2-yl," which is reflected in the formal IUPAC name of the entire molecule.

The structure is characterized by a four-membered saturated nitrogen-containing heterocycle (the azetidine ring) linked via an ether oxygen to a substituted benzene ring. This combination of a strained heterocyclic ring and a bulky, lipophilic aromatic substituent imparts specific steric and electronic properties to the molecule, which are of considerable interest in the design of bioactive compounds and functional materials.

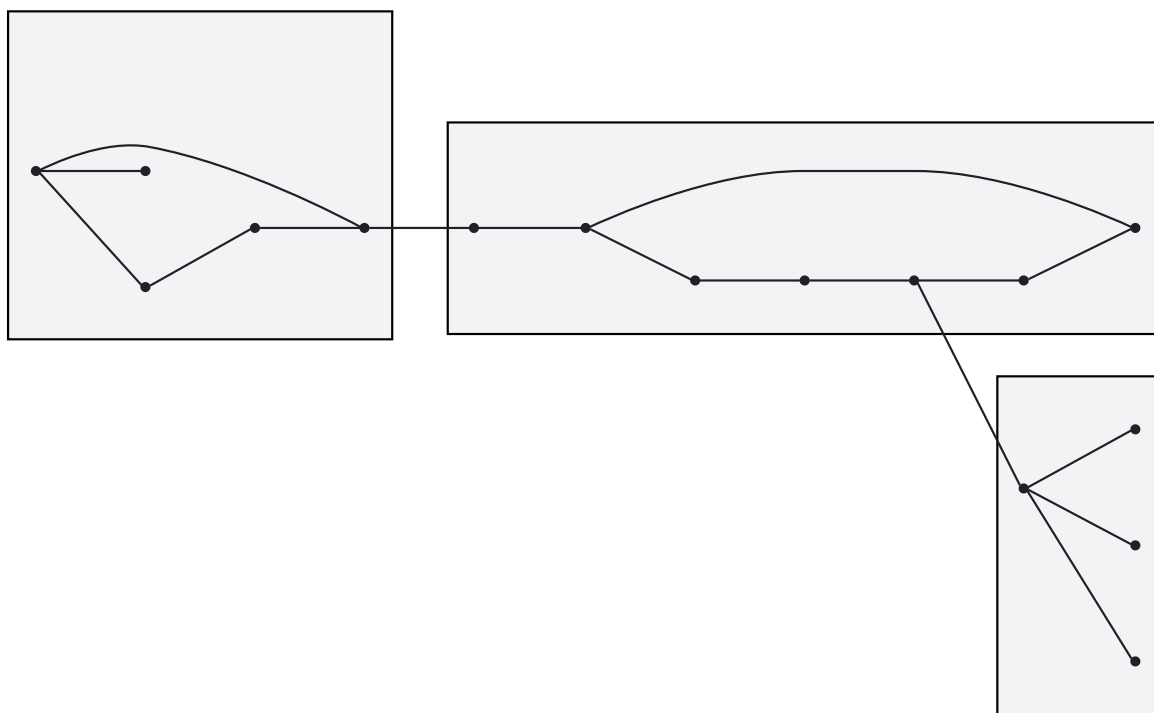
Physicochemical Data

The fundamental physicochemical properties of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine are summarized in the table below. These data are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, reactivity, and potential for intermolecular interactions.

Identifier	Value	Reference
IUPAC Name	3-[4-(2-methylbutan-2-yl)phenoxy]azetidine	[1]
Molecular Formula	C ₁₄ H ₂₁ NO	[1]
Molar Mass	219.32 g/mol	[1]
InChI	1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3	[1]

Molecular Structure Visualization

The two-dimensional chemical structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine is depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups as described by its IUPAC name.



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Caption: 2D structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this exact molecule are proprietary or context-dependent, a general approach for its synthesis can be inferred from established methods for preparing substituted azetidines. A plausible synthetic route would involve the nucleophilic substitution reaction between 3-hydroxyazetidine (or a protected version thereof) and 4-(tert-pentyl)phenol under conditions that favor ether formation.

General Protocol for Etherification:

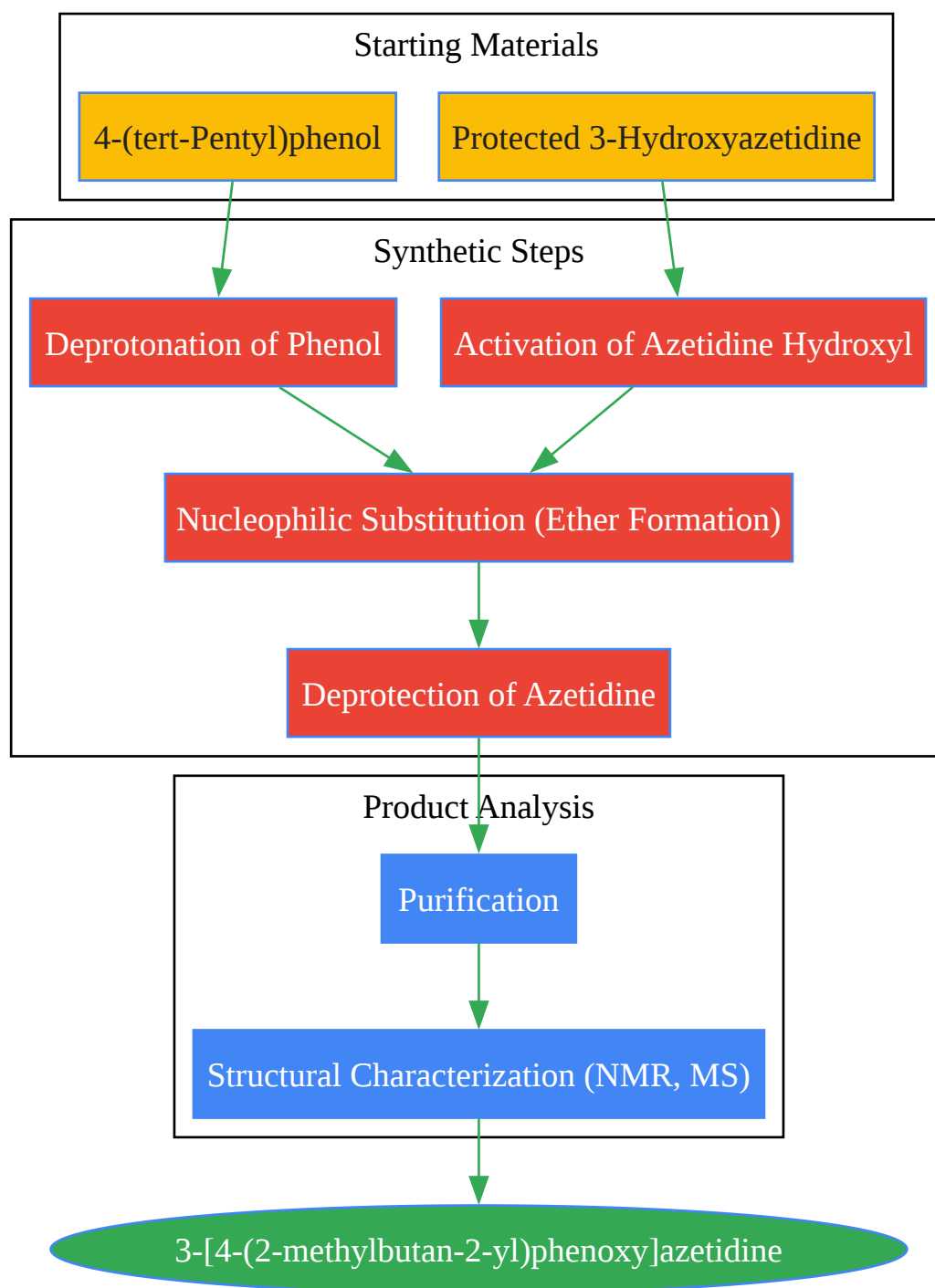
- **Reactant Preparation:** 4-(tert-Pentyl)phenol would be deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g.,

dimethylformamide, acetonitrile) to form the corresponding phenoxide.

- **Nucleophilic Substitution:** A protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine) or a 3-azetidiny sulfonate ester (e.g., N-Boc-azetidin-3-yl tosylate) would be added to the phenoxide solution.
- **Reaction Conditions:** The reaction mixture would be heated to facilitate the SN2 displacement of the leaving group by the phenoxide, forming the protected ether-linked product.
- **Deprotection and Workup:** Following the reaction, the protecting group on the azetidine nitrogen (e.g., a Boc group) would be removed under acidic conditions. The final product would then be isolated and purified using standard techniques such as column chromatography or crystallization.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm the structure and purity.^[1]

The logical workflow for a potential synthesis is outlined in the diagram below.



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Caption: Plausible synthetic workflow for the target compound.

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References

- 1. 3-(4-(tert-Pentyl)phenoxy)azetidine | 1220016-28-3 | Benchchem [benchchem.com]
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